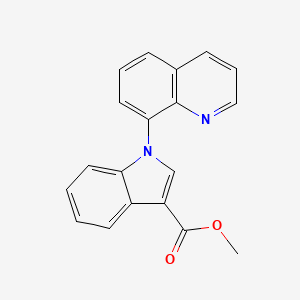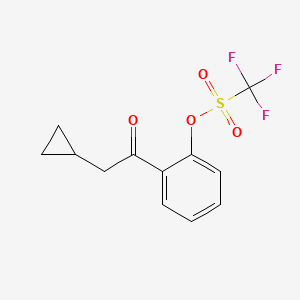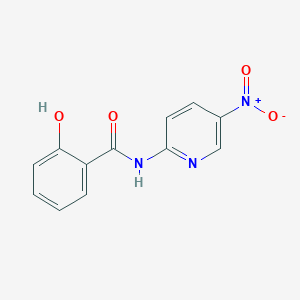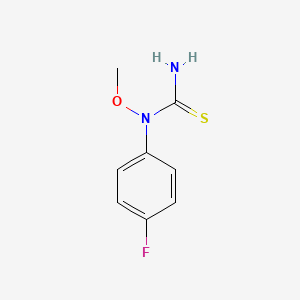
Bromo(dimethyl)octylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(dimethyl)octylsilane is an organosilicon compound with the chemical formula C10H23BrSi. It is a member of the broader class of organosilanes, which are compounds containing silicon atoms bonded to organic groups. This compound is particularly notable for its bromine atom, which imparts unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromo(dimethyl)octylsilane can be synthesized through various methods. One common approach involves the reaction of octylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C8H17MgBr+(CH3)2SiCl→C10H23BrSi+MgClBr
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions, where octylmagnesium bromide is reacted with dimethylchlorosilane in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(dimethyl)octylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding silanols.
Oxidation Reactions: The silicon atom can be oxidized to form siloxanes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrosilane.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products
Substitution: Silanols (e.g., dimethyloctylsilanol)
Oxidation: Siloxanes (e.g., dimethyloctylsiloxane)
Reduction: Hydrosilanes (e.g., dimethyloctylsilane)
Wissenschaftliche Forschungsanwendungen
Bromo(dimethyl)octylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of hydrophobic coatings and as a coupling agent in the manufacture of composite materials.
Wirkmechanismus
The mechanism of action of bromo(dimethyl)octylsilane primarily involves its ability to form stable bonds with various substrates. The bromine atom acts as a leaving group, allowing the silicon atom to form bonds with other atoms or molecules. This reactivity is exploited in various applications, such as surface modification and the synthesis of complex organosilicon compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(dimethyl)octylsilane: Similar in structure but contains a chlorine atom instead of bromine.
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Polydimethylsilane: A polymeric form with repeating dimethylsilane units.
Uniqueness
Bromo(dimethyl)octylsilane is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro and methoxy counterparts. The bromine atom is a better leaving group, making this compound more reactive in substitution reactions. This property is particularly useful in synthetic chemistry, where high reactivity is often desired.
Eigenschaften
CAS-Nummer |
876727-49-0 |
|---|---|
Molekularformel |
C10H23BrSi |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
bromo-dimethyl-octylsilane |
InChI |
InChI=1S/C10H23BrSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 |
InChI-Schlüssel |
GMWBJIVQYWGANX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](C)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12586640.png)

![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)


![[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene](/img/structure/B12586666.png)

![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12586690.png)
![n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12586693.png)

![Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-](/img/structure/B12586700.png)



